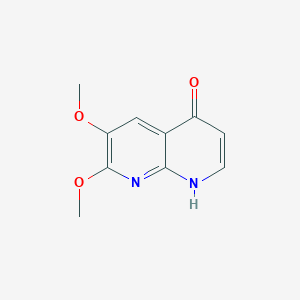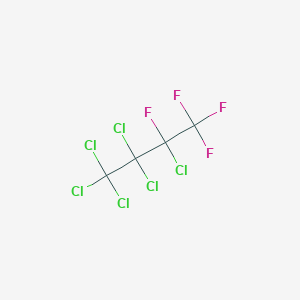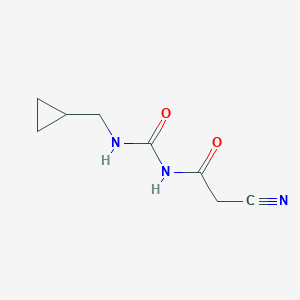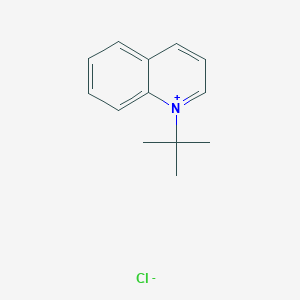
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with an iodide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-propargylamides with aryl iodides in the presence of palladium catalysts, such as Pd2(dba)3, and bases like NaOtBu . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to various substituted oxazole derivatives.
科学的研究の応用
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the methyl group at the 3-position.
3-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position.
2-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position and has a methyl group at the 2-position instead.
Uniqueness
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. The iodide ion also plays a crucial role in its solubility and stability.
特性
CAS番号 |
61372-54-1 |
|---|---|
分子式 |
C10H10INO |
分子量 |
287.10 g/mol |
IUPAC名 |
3-methyl-2-phenyl-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C10H10NO.HI/c1-11-7-8-12-10(11)9-5-3-2-4-6-9;/h2-8H,1H3;1H/q+1;/p-1 |
InChIキー |
SKZBNIJMHDFQLF-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(OC=C1)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


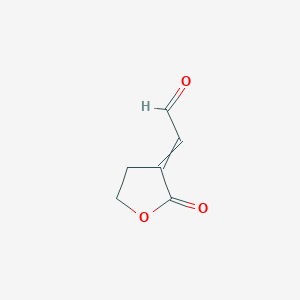
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
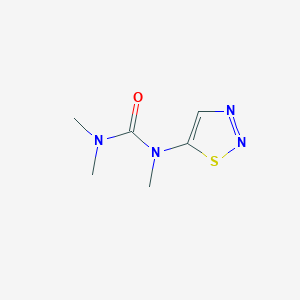
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
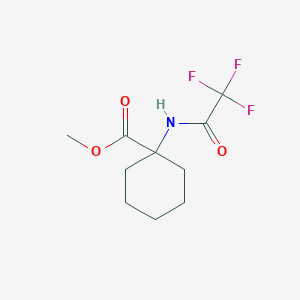
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
